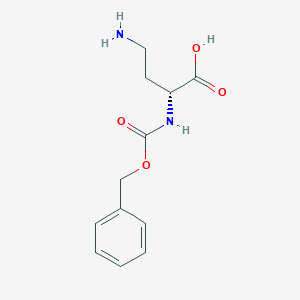

Cbz-D-2,4-Diaminobutyric acid

Beschreibung

Significance of Diaminobutyric Acid Derivatives in Chemical Biology and Medicinal Chemistry

Diaminobutyric acid (DAB) and its derivatives are of considerable interest due to their presence in various natural products and their potential as therapeutic agents. These non-proteinogenic amino acids, containing two amino groups, offer unique structural motifs for the synthesis of novel bioactive molecules. ontosight.ai Their derivatives have been investigated for a range of biological activities, including their role as enzyme inhibitors and their potential in managing conditions related to amino acid dysregulation. ontosight.ai

In medicinal chemistry, DAB derivatives are utilized as intermediates in the synthesis of pharmaceuticals. ontosight.aigoogle.com For instance, they are key components in the structure of polymyxin antibiotics, which are crucial last-resort treatments for multidrug-resistant Gram-negative bacterial infections. nih.gov The arrangement of charged amino groups and hydrophobic moieties in these molecules is critical for their antibacterial action. nih.gov Furthermore, research is ongoing to develop new conformationally constrained diaminobutyric acid derivatives to explore their biological potential. uantwerpen.be

Historical Context of 2,4-Diaminobutyric Acid Discovery and Initial Applications

The discovery of 2,4-diaminobutyric acid (DAB) is rooted in the study of natural products. It was first identified in the acid hydrolysates of polymyxin antibiotics. researchgate.net Subsequently, this non-proteinogenic amino acid was found in the seeds of certain leguminous plants and as a component of the cell wall in some Gram-positive bacteria. researchgate.net Early research also identified L-α,γ-diaminobutyric acid as a neuroactive principle in Lathyrus latifolius. researchgate.net

Initially, the applications of DAB were closely tied to the natural products in which it was found. Its presence in antibiotics spurred investigations into its role in antimicrobial activity. The neuroactive properties observed in plant-derived DAB also prompted further study into its physiological effects. researchgate.net These early discoveries laid the groundwork for the synthesis and application of various DAB derivatives in modern research.

Role of D-Configuration and Cbz Protection in Research Applications

The stereochemistry of amino acids plays a crucial role in their biological activity. The "D-configuration" refers to the specific three-dimensional arrangement of atoms around the chiral center of the amino acid. While L-amino acids are the common constituents of proteins in most living organisms, D-amino acids are less common but have significant implications in research. The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.gov This enhanced stability is a desirable trait in the development of peptide-based drugs.

The carboxybenzyl (Cbz) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. rsc.org Protecting groups are temporarily attached to a reactive functional group to prevent it from interfering with a chemical reaction occurring elsewhere in the molecule. The Cbz group is particularly useful for protecting the amino group of amino acids. nih.gov It is stable under various reaction conditions but can be readily removed when needed, often through catalytic hydrogenation. nih.govrsc.org This controlled removal allows for the selective formation of peptide bonds and the synthesis of complex peptide structures. In the context of Cbz-D-2,4-diaminobutyric acid, the Cbz group protects one of the amino groups, allowing for selective reactions at the other amino group or the carboxylic acid function.

Overview of this compound as a Chiral Building Block

This compound serves as a versatile chiral building block in organic synthesis. A chiral building block is a molecule with a defined three-dimensional structure that can be used to construct larger, more complex molecules with specific stereochemistry. The "D" configuration of this compound introduces a specific stereocenter, which is crucial for the synthesis of enantiomerically pure molecules.

The presence of the Cbz protecting group on one of the amino functions allows for regioselective modifications. acs.org This means that chemists can selectively react with the unprotected amino group or the carboxylic acid group without affecting the Cbz-protected amine. This level of control is essential for the systematic construction of complex target molecules, such as peptides and other bioactive compounds. chemimpex.com The ability to introduce this specific chiral and functionalized moiety makes this compound a valuable reagent in the synthesis of novel pharmaceuticals and chemical probes for biological research. researchgate.netmdpi.com

| Property | Description |

| Chemical Name | This compound |

| Synonyms | N-Cbz-D-2,4-diaminobutyric acid |

| Molecular Formula | C12H16N2O4 |

| Key Features | D-configuration, Cbz-protected amino group |

| Primary Use | Chiral building block in organic synthesis |

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSCBRTBLPGIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427170 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70882-66-5 | |

| Record name | Cbz-D-2,4-Diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cbz-d-2,4-diaminobutyric Acid and Its Stereoisomers

Classical Approaches to 2,4-Diaminobutyric Acid Synthesis

The synthesis of 2,4-diaminobutyric acid often serves as the foundational step before the introduction of the Cbz (carboxybenzyl) protecting group. Several classical methods have been developed, utilizing readily available amino acid precursors.

Synthesis from L-Glutamine via Cbz Protection and Amide Bond Degradation

An alternative, highly efficient method for the synthesis of N-benzyloxycarbonyl-(S)-2,4-diaminobutanoic acid from N-benzyloxycarbonyl-(S)-glutamine has been developed. researchgate.net This approach utilizes iodosobenzene diacetate in a mixture of THF and water at a controlled temperature of 4°C, affording the selectively protected product in good yields. researchgate.net

Synthesis from Homoserine with Mitsunobu Reaction and Protective Group Manipulations

Homoserine is another versatile starting material for the synthesis of 2,4-diaminobutyric acid derivatives. google.compatsnap.com A common strategy involves the initial protection of the amino and carboxyl groups of homoserine. google.com The hydroxyl group is then converted to a leaving group, often via a Mitsunobu reaction, to introduce a nitrogen-containing functionality, such as a phthalimide group. google.com

A detailed six-step synthesis starting from homoserine has been reported. google.com This process includes:

Protection of the amino and carboxyl groups of homoserine.

Introduction of a phthaloyl (Pht) group via a Mitsunobu reaction. google.com

Removal of the benzyl ester.

Removal of the phthaloyl group.

Removal of the Boc (tert-butoxycarbonyl) protecting group. google.com

This multi-step process is noted for its high reaction yield and the ease of separation and purification of intermediates. google.com The reaction conditions are generally mild, making it suitable for larger-scale production. google.com

A specific method for synthesizing Fmoc-D-Dbu(Boc)-OH from D-homoserine has also been described. tandfonline.com This involves converting the hydroxyl group of Cbz-D-homoserine ethyl ester to an azide, followed by reduction and protection of the resulting amine with a Boc group. Subsequent saponification and a change of the N-terminal protecting group from Cbz to Fmoc yields the desired product. tandfonline.com

Synthesis from N-Acetyl-Glutamine

The synthesis of 2,4-diaminobutyric acid can also be achieved starting from N-acetyl-glutamine. oregonstate.edu This method involves a cyclization reaction facilitated by dicyclohexylcarbodiimide (DCC). google.com The resulting intermediate is then treated with sodium hydride and a Boc anhydride under basic conditions to form an activated bis-amide intermediate. google.com This is followed by reduction with triethylsilane and subsequent ring-opening under basic conditions to produce L-4-amino-2-acetylaminobutanoic acid. google.com While this route offers a respectable yield of approximately 50%, it is considered to have cumbersome steps and challenging post-reaction workup procedures. google.com

Synthesis from L-Aspartic Acid and D-Glutamic Acid as Starting Materials

Both L-aspartic acid and D-glutamic acid have been utilized as precursors for the synthesis of 2,4-diaminobutyric acid and its stereoisomers. acs.orgrsc.org The biosynthesis of 2,4-diaminobutyric acid has been studied using L-[3H]homoserine and DL-[1-14C]aspartic acid. acs.orgnih.gov

A synthetic route starting from D-glutamic acid has been successfully employed to produce D-α,γ-diaminobutyric acid. rsc.org The D-glutamic acid itself was obtained from the hydrolysis of the D-glutamylpeptide from the capsule of Bacillus anthracis. rsc.org

Stereoselective Synthesis of D-2,4-Diaminobutyric Acid Derivatives

The development of stereoselective synthetic methods is crucial for obtaining optically pure D-2,4-diaminobutyric acid derivatives, which are important for various applications, including peptide synthesis and drug discovery.

Enantioselective Approaches to β,β-Dimethylated Amino Acid Building Blocks

A notable enantioselective approach has been developed for the synthesis of β,β-dimethylated amino acid building blocks, including a derivative of D-2,4-diaminobutyric acid. acs.org This method starts with D-aspartic acid and utilizes the bulky 9-phenylfluorenyl (PhFl) protecting group. acs.org

The key steps in this synthesis are:

Regioselective dialkylation of a 9-phenylfluorenyl (PhFl)-protected aspartate diester to introduce the β,β-dimethyl groups. acs.org

Conversion of the resulting alcohol to a mesylate and then to an azide. acs.org

Reduction of the azide via catalytic hydrogenation. acs.org

Protection of the newly formed amine with a Cbz group to yield the fully protected Boc-β,β-diMe-D-Dab(Cbz)-OtBu. acs.org

Removal of the Boc and tert-butyl ester protecting groups using trifluoroacetic acid (TFA). acs.org

Reprotection of the α-amine with a Boc group to afford the final desired building block, Boc-β,β-diMe-D-Dab(Cbz)-OH. acs.org

The enantiomeric excess of the synthesized β,β-dimethylated amino acids was confirmed to be high by coupling the novel building blocks to chiral reagents. acs.org

| Starting Material | Key Reagents/Reactions | Product | Reference |

| L-Glutamine | Cbz protection, bis(trifluoroacetoxy)iodobenzene | 2,4-Diaminobutyric acid | google.com |

| N-Benzyloxycarbonyl-(S)-glutamine | Iodosobenzene diacetate, THF/H₂O | N-Benzyloxycarbonyl-(S)-2,4-diaminobutanoic acid | researchgate.net |

| Homoserine | Protection, Mitsunobu reaction (Pht), Deprotection | 2,4-Diaminobutyric acid derivative | google.com |

| D-Homoserine | Cbz protection, Azide formation, Reduction, Boc protection, Saponification, Fmoc protection | Fmoc-D-Dbu(Boc)-OH | tandfonline.com |

| N-Acetyl-Glutamine | DCC, NaH, Boc₂O, Triethylsilane | L-4-Amino-2-acetylaminobutanoic acid | google.com |

| D-Glutamic Acid | Not specified in detail | D-α,γ-Diaminobutyric acid | rsc.org |

| D-Aspartic Acid | PhFl protection, Dialkylation, Azide formation, Reduction, Cbz protection, Deprotection, Boc protection | Boc-β,β-diMe-D-Dab(Cbz)-OH | acs.org |

Strategies for High Enantiomeric Excess Retention in Synthesis

Maintaining the stereochemical integrity of the chiral center is a critical aspect of synthesizing optically pure Cbz-D-2,4-Diaminobutyric acid. The enantiomeric excess (ee) of the final product is a key indicator of the success of the synthesis.

In the synthesis of related β,β-dimethylated D-diaminobutyric acid derivatives, the retention of enantiomeric integrity was determined by coupling the final product with chiral reagents, specifically (R)- and (S)-α-methylbenzylamine. acs.org The resulting diastereomers were then analyzed by ¹H NMR spectroscopy. acs.org The observation of a single major diastereomer in each case confirmed that the synthesis proceeded with minimal epimerization, achieving a high enantiomeric excess of over 95%. acs.org This method provides a reliable way to assess the stereochemical purity of the synthesized amino acid derivative. The use of bulky protecting groups, such as the 9-phenylfluorenyl (PhFl) group, can also contribute to preventing racemization at the α-carbon during synthetic manipulations. acs.org

Protecting Group Strategies in this compound Synthesis

The presence of two amino groups with different nucleophilicities in diaminobutyric acid necessitates a careful selection of protecting groups to achieve selective modification. issuu.com Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are fundamental to the successful synthesis of this compound and its derivatives. peptide.com

Benzyloxycarbonyl (Cbz) Protection for the Amino Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide chemistry. cymitquimica.comorganic-chemistry.org It is stable under various conditions but can be readily removed by catalytic hydrogenation, a process that is generally clean and efficient. acs.orgorganic-chemistry.org In the synthesis of this compound, the Cbz group is typically installed on one of the amino functions to allow for selective reaction at the other. cymitquimica.com For instance, Nα-Z-L-2,4-diaminobutyric acid is a commercially available derivative where the α-amino group is protected by the Cbz group. cymitquimica.com The Cbz group's stability and the mild conditions for its removal have contributed to its widespread use in peptide synthesis. wiley-vch.de

Boc (tert-Butyloxycarbonyl) Protection in Conjunction with Cbz

The tert-Butyloxycarbonyl (Boc) group is another cornerstone of amino acid protection, particularly in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). acs.orgpeptide.com The combination of Cbz and Boc protecting groups offers an orthogonal protection scheme.

In the synthesis of a β,β-dimethylated D-diaminobutyric acid derivative, a fully protected intermediate, Boc-β,β-diMe-D-Dab(Cbz)-OtBu, was synthesized. acs.org This compound features a Boc group on the α-amino group and a Cbz group on the γ-amino group. acs.org The Boc and tert-butyl ester groups could be selectively removed using TFA, leaving the Cbz group intact. acs.org This orthogonality is crucial for the stepwise assembly of complex molecules.

Fmoc (9-Fluorenylmethyloxycarbonyl) and Boc Combinations in Related Derivatives

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, often removed by treatment with piperidine. The combination of Fmoc and Boc provides a widely used orthogonal strategy in modern peptide synthesis. While not directly involving Cbz, this strategy is prevalent in the synthesis of various diaminobutyric acid derivatives and highlights the principles of orthogonal protection.

For example, Nα-Boc-Nγ-Fmoc-D-2,4-diaminobutyric acid is a commercially available building block. chemimpex.com In this case, the Boc group protects the α-amino group and is removed with acid, while the Fmoc group protects the side-chain amino group and is removed with a base. This allows for selective deprotection and modification at either amino group during peptide synthesis. chemimpex.com This strategy is essential for creating branched peptides or for the selective labeling of specific amino acid residues. peptide.com

Dinitrophenyl (Dnp) and Dde Protecting Groups in Diaminobutyric Acid Derivatives

Other protecting groups are also employed for the side-chain amino group of diaminobutyric acid to introduce further levels of orthogonality. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a notable example. The Dde group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. peptide.com It is selectively cleaved using hydrazine. peptide.com This allows for specific modifications, such as cyclization or dye labeling, at the lysine or diaminobutyric acid side chain while the rest of the peptide remains protected. peptide.com However, care must be taken as hydrazine can also remove Fmoc groups, necessitating N-terminal protection with a Boc group before Dde removal. peptide.com The more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to overcome issues of Dde migration and premature loss. peptide.com

Table 2: Overview of Protecting Groups in Diaminobutyric Acid Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation, HBr, HF acs.org | Boc, Fmoc, Dde |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) acs.org | Cbz, Fmoc, Dde |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Cbz, Boc, Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine peptide.com | Cbz, Boc, Fmoc |

Purification and Characterization Techniques for Synthetic this compound

Following synthesis, this compound and its protected intermediates must be purified and their structures confirmed.

Purification: A common and effective method for the purification of these compounds is flash chromatography on silica gel. tandfonline.comacs.org In the synthesis of a protected β,β-dimethylated D-diaminobutyric acid derivative, the final product was purified by chromatography through silica gel using an ethyl acetate/petroleum ether solvent system as the eluent. acs.org The progress of the purification can be monitored by thin-layer chromatography (TLC), where the compound's retention factor (Rf) is determined. acs.org

Characterization: The identity and purity of the synthesized compound are established using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons. tandfonline.comacs.org For instance, the characteristic aromatic protons of the Cbz group appear around 7.36 ppm, while the protons of the amino acid backbone appear at specific shifts that confirm the structure. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the spectrum of a protected diaminobutyric acid derivative showed characteristic peaks for the azide group (around 2104 cm⁻¹) and carbonyl groups (around 1717 cm⁻¹). acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecule, which provides strong evidence for its elemental composition. acs.org

Optical Rotation: To confirm the stereochemistry of the compound, its optical rotation is measured using a polarimeter. The value is then compared to literature values for the pure enantiomer. tandfonline.comsigmaaldrich.com For example, the optical activity of L-2,4-Diaminobutyric acid dihydrochloride is reported as [α]20/D +14.5±1.5°. sigmaaldrich.com

These techniques collectively provide a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and stereochemical purity for its intended applications.

Chromatographic Purification Methods (e.g., HPLC)

The purification of this compound and its intermediates is critical to ensure high purity for subsequent applications, such as peptide synthesis. The primary methods employed are based on chromatography, which separates compounds based on their differential distribution between a stationary phase and a mobile phase.

Flash Chromatography: This technique is frequently used for the purification of synthetic intermediates. tandfonline.com It utilizes a stationary phase, typically silica gel, and a solvent system (eluent) to separate the desired compound from byproducts and unreacted starting materials. tandfonline.comnih.gov For instance, in a synthetic route starting from D-homoserine, an intermediate was purified on a silica gel column using a 2:1 mixture of hexanes and ethyl acetate as the eluent. tandfonline.com The selection of the eluent system is optimized to achieve efficient separation based on the polarity of the target molecule. google.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>98%), particularly for final products and complex peptide fragments containing diaminobutyric acid derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov

Principle: In RP-HPLC, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. nih.govrsc.org An acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. rsc.org

Application: Crude peptides synthesized on solid phase are often purified in two steps by RP-HPLC. nih.gov The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds are retained longer on the column. The purity of the collected fractions is then assessed by analytical HPLC. nih.gov For example, a C18 column with a gradient of acetonitrile in water (containing 0.1% TFA) is a common system for both purification and analysis. nih.gov

The table below summarizes the chromatographic methods used.

Interactive Table: Chromatographic Purification Methods

| Method | Stationary Phase | Mobile Phase/Eluent | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes:Ethyl Acetate (2:1) | Purification of synthetic intermediates | tandfonline.com |

| Flash Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate | Purification of protected amino acid derivatives | google.com |

| Preparative RP-HPLC | C18 | Water/Acetonitrile with 0.1% TFA | Purification of crude peptides and final products | nih.govnih.gov |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

The structural identity and purity of this compound and its precursors are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common techniques.

ESI-MS: This method is suitable for polar molecules and provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov It is routinely used to confirm the mass of synthetic intermediates and final peptide products. nih.gov

MALDI-TOF MS: This technique is particularly useful for larger molecules like peptides and polyamides. It provides high-resolution mass data, allowing for the confirmation of the expected molecular weight. nih.gov For example, a polyamide containing a diaminobutyric acid unit was characterized by MALDI-TOF, with the observed mass matching the calculated mass. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical structure, connectivity, and stereochemistry of the molecule.

¹H NMR: The ¹H NMR spectrum of a Cbz-protected amino acid will show characteristic signals. For a related intermediate, 2-[N-Benzyloxycarbonyl)amino]-D-homoserine, the spectrum showed signals for the aromatic protons of the Cbz group as a multiplet around δ 7.36 ppm and the benzylic protons as a singlet at δ 5.14 ppm. tandfonline.com The protons on the amino acid backbone appear at distinct chemical shifts, allowing for structural confirmation. tandfonline.com For the parent compound 2,4-diaminobutyric acid in D₂O, proton signals are observed at approximately 3.83, 3.17, and 2.24 ppm. nih.gov The introduction of the Cbz group at the α-amino position would shift the signal of the adjacent α-proton.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a related compound, the nitrile carbon (CN) was observed at 118.8 ppm, and the benzylic carbon of the Cbz group (PhCH₂O) was seen at 68.0 ppm. acgpubs.org Heteronuclear correlation techniques like HSQC can be used to link proton signals to their directly attached carbon atoms, aiding in the complete assignment of the spectrum. thieme-connect.com

The table below summarizes key spectroscopic data expected for this compound based on data from related structures.

Interactive Table: Spectroscopic Data for Cbz-Protected Amino Acids

| Technique | Nucleus | Expected Chemical Shift (δ ppm) / m/z | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | ¹H | ~7.36 | Aromatic protons (C₆H₅) of Cbz group | tandfonline.comnih.gov |

| ¹H NMR | ¹H | ~5.14 | Benzylic protons (CH₂) of Cbz group | tandfonline.comnih.gov |

| ¹H NMR | ¹H | ~3.9 - 4.5 | α-proton (CH) | tandfonline.com |

| ¹H NMR | ¹H | ~1.7 - 2.2 / ~3.0 - 3.3 | β- and γ-protons (CH₂) | tandfonline.comnih.gov |

| ¹³C NMR | ¹³C | ~128 | Aromatic carbons of Cbz group | acgpubs.org |

| ¹³C NMR | ¹³C | ~68 | Benzylic carbon (CH₂) of Cbz group | acgpubs.org |

| ¹³C NMR | ¹³C | ~156 | Carbonyl carbon of Cbz group | acgpubs.org |

| ¹³C NMR | ¹³C | ~170-175 | Carboxylic acid carbon (COOH) | acgpubs.org |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Interactive Table: Mentioned Compounds

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | Z-D-Dab-OH | Target Compound |

| D-Homoserine | - | Starting Material |

| N-Benzyloxycarbonyl-(S)-glutamine | Z-Gln-OH | Starting Material |

| 2-[N-Benzyloxycarbonyl)amino]-D-homoserine | Z-D-Hser-OH | Synthetic Intermediate |

| Fmoc-D-Dbu(Boc)-OH | - | Related Compound |

| IβAla(Nα-Cbz) | - | Related Compound |

| 2,4-Diaminobutyric acid | Dab | Parent Compound |

| Acetonitrile | ACN | HPLC Solvent |

Applications of Cbz-d-2,4-diaminobutyric Acid in Peptide Chemistry and Peptidomimetics

Cbz-D-2,4-Diaminobutyric Acid as a Building Block in Peptide Synthesis

This compound is a versatile reagent in the synthesis of peptides, where it can be incorporated to introduce specific structural features or to act as a precursor for further modifications. chemimpex.comgoogle.com Its utility spans both solid-phase and solution-phase synthesis methodologies, enabling the creation of diverse peptide structures.

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, readily incorporates derivatives of D-2,4-diaminobutyric acid to build peptide chains on a solid support. The use of orthogonally protected Dab derivatives, such as those with Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups, is particularly advantageous in SPPS. This strategy allows for the selective removal of one protecting group while the other remains intact, enabling the synthesis of branched or cyclic peptides. For instance, the Fmoc group can be cleaved under basic conditions, while the Boc group requires acidic conditions for removal. This differential stability is fundamental to creating complex peptide architectures.

The incorporation of Dab derivatives into peptides can enhance their metabolic stability by introducing non-natural amino acid residues that are less susceptible to enzymatic degradation.

Table 1: Protecting Groups Used in Solid-Phase Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Condition |

|---|---|---|

| Cbz | Carboxybenzyl | Hydrogenolysis or strong acid |

| Boc | tert-butoxycarbonyl | Acidic conditions (e.g., TFA) |

This table summarizes common protecting groups and their respective cleavage conditions used in SPPS.

While SPPS is highly efficient for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. This compound and its L-isomer are suitable for use in solution-phase synthesis. In this approach, protected amino acids are coupled in a stepwise manner in a solvent, and the resulting peptide is purified after each step or after the completion of the synthesis. The Cbz protecting group is stable under a variety of coupling conditions and can be removed at the appropriate stage of the synthesis.

The bifunctional nature of 2,4-diaminobutyric acid, with its two amino groups, makes it an ideal component for constructing complex peptide structures. The side-chain amino group can be used as a point for branching, allowing for the synthesis of dendrimeric peptides or peptides with multiple copies of a specific sequence. Furthermore, this side-chain amine can be used to form cyclic peptides through lactamization with a carboxylic acid group elsewhere in the peptide chain. acs.org The Cbz protection on the alpha-amino group ensures that only the desired reactions occur at the side chain during these modifications.

Solution-Phase Peptide Synthesis Utilizing this compound

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. This compound is a key player in the design and synthesis of these therapeutically important molecules.

The formation of cyclic peptides through lactam bridges is a powerful strategy for creating potent and stable peptidomimetics. acs.orgeurogentec.com The side-chain amino group of 2,4-diaminobutyric acid can react with a side-chain carboxylic acid (from aspartic or glutamic acid) or the C-terminal carboxyl group to form a stable amide bond, resulting in a cyclic peptide. acs.orgeurogentec.com This cyclization can significantly enhance the peptide's resistance to enzymatic degradation and improve its binding affinity to its target receptor. mdpi.com

Research has shown that the ring size of these lactam-bridged peptides can be fine-tuned by using Dab and its homologs, such as ornithine and lysine, to optimize the peptide's conformation for receptor binding. acs.org For instance, cyclic peptides with varying ring sizes were created by cyclizing aspartic acid with lysine and its shorter derivatives, including 2,4-diaminobutyric acid. acs.org These studies demonstrated that the optimal ring size can lead to more effective receptor activation. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-diaminobutyric acid (Dab) |

| Carboxybenzyl (Cbz) |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butoxycarbonyl (Boc) |

| Aspartic acid |

| Glutamic acid |

| Ornithine |

Application in Hairpin Polyamides for DNA Minor Groove Recognition

Hairpin pyrrole-imidazole (Py-Im) polyamides are programmable synthetic oligomers designed to bind to the minor groove of DNA with high affinity and sequence specificity, rivaling that of natural transcription factors. nih.govrsc.org These molecules can interfere with transcription factor-DNA interactions, thereby modulating gene expression. nih.gov The structure of these hairpins typically consists of two antiparallel strands of aromatic amino acids linked by a flexible "turn" unit. researchgate.net

(R)-2,4-diaminobutyric acid, the D-enantiomer, is a standard and effective component used to create this critical turn, often referred to as an α-amino-γ-turn. nih.govresearchgate.net The substitution of the parent γ-aminobutyric acid (GABA) turn with (R)-2,4-diaminobutyric acid has been shown to increase DNA-binding affinity significantly, in some cases by approximately 15-fold. nih.gov This enhancement is attributed to favorable stereochemistry that positions the polyamide chains optimally within the DNA minor groove. Studies have shown that polyamides incorporating an acetylated (R)-2,4-diaminobutyric acid turn are positive factors for nuclear localization in live cells. nih.gov These molecules have been successfully used to disrupt androgen receptor signaling in prostate cancer models, demonstrating their potential as therapeutic agents. researchgate.net

Construction of Nucleo-γ-peptides Based on Diaminobutyric Acid

Nucleo-γ-peptides are a class of peptide nucleic acid (PNA) analogues where the nucleobases are attached to a γ-amino acid backbone. These molecules are explored for their potential in biotechnology and biomedical applications due to their unique binding properties and high stability. nih.gov

Researchers have synthesized various nucleo-γ-peptide hexamers using a 2,4-diaminobutyric acid (Dab) backbone of either D- or L-configuration. nih.gov The synthesis involves coupling carboxymethylated nucleobases (like thymine or adenine) to the α-amino group of the Dab backbone. unina.it A study investigating the binding properties of these constructs found that self-recognition and complex formation occurred specifically between complementary strands that had backbones of alternating D- and L-configurations. nih.gov Oligomers with uniform stereochemistry (all-D or all-L) did not show binding to natural DNA or RNA, nor to each other. nih.govunina.it These findings highlight the critical role of backbone stereochemistry in governing the self-assembly and recognition properties of these bio-inspired polymers. nih.gov

| Oligomer Sequence | Configuration | Finding |

| H-G-(t(L-dab))6-K-NH2 | All L-configuration | No binding to complementary strands or natural nucleic acids. nih.gov |

| H-G-(t(D-dab))6-K-NH2 | All D-configuration | No binding to complementary strands or natural nucleic acids. nih.gov |

| (t(L-dab)-t(D-dab))3 / (a(L-dab)-a(D-dab))3 | Alternating L/D | Binding occurs between complementary strands. nih.gov |

| (a(L-dab)-t(D-dab))3 | Self-complementary, alternating L/D | Forms palindromic complexes and multimeric aggregates. nih.gov |

Influence of D-Stereochemistry on Peptide Conformation and Biological Activity

The incorporation of D-amino acids, such as D-2,4-diaminobutyric acid, into peptide chains is a powerful strategy to modulate their structure and function. This stereochemical inversion from the natural L-configuration has profound effects on how a peptide folds, interacts with biological targets, and resists degradation.

Impact on Enzyme Interaction and Protein Modifications

The stereochemistry of amino acids within a peptide can dictate its interaction with enzymes. Peptides containing D-amino acids are often poor substrates for proteases, which are stereospecific for L-amino acids. nih.gov However, D-amino acid-containing peptides can still interact with other types of enzymes. For instance, peptides containing derivatives of 2,4-diaminobutyric acid have been synthesized as inhibitors of enzymes like smooth-muscle myosin light-chain kinase. core.ac.uk

Furthermore, Cbz-D-Dab derivatives are used to create conformationally constrained cyclic dipeptides that can be incorporated into proteins using modified E. coli ribosomes. nih.gov In one study, cyclic dipeptides formed from a Boc derivative of 2,4-diaminobutyric acid were successfully incorporated into dihydrofolate reductase (DHFR) at specific sites. nih.gov The efficiency of this protein modification, known as suppression yield, was found to be dependent on the size of the lactam ring in the dipeptide analogue. nih.gov

| Cyclic Dipeptide Source | Lactam Ring Size | Suppression Yield Range into DHFR |

| 2,4-diaminobutyric acid | 5-membered | 3.4% - 8.9% |

| Ornithine | 6-membered | 3.4% - 8.9% |

| Lysine | 7-membered | 3.4% - 8.9% |

| Acylhydrazide | 7-membered | 8.3% - 11.2% |

Data sourced from a study on incorporating constrained dipeptides into DHFR. nih.gov

Effects on Stability and Proteolytic Resistance of Peptides

One of the most significant advantages of incorporating D-amino acids into peptides is the enhancement of their stability, particularly against enzymatic degradation. nih.gov Natural proteases are chiral and evolved to recognize and cleave peptide bonds between L-amino acids; they are generally unable to act on peptides containing D-amino acids. nih.gov This resistance to proteolysis dramatically increases the in vivo half-life of peptide-based drugs. nih.govnih.gov

Studies on cyclic hexapeptides have systematically shown that substituting L-amino acids with their D-enantiomers significantly alters metabolic stability. rsc.org For example, two diastereomeric cyclic peptides differing only in the stereochemistry of a single residue can exhibit vastly different stabilities when exposed to liver microsomes, with one being highly stable and the other rapidly degraded. rsc.org The incorporation of D-amino acids like 2,4-diaminobutyric acid (Dab) is a recognized strategy to significantly increase the stability of antimicrobial peptides against proteases. mdpi.com

Stereochemical Influence on DNA Binding Affinity in Polyamides

As discussed previously (3.2.3), the stereochemistry of the 2,4-diaminobutyric acid turn unit in hairpin polyamides is a critical determinant of their DNA binding affinity. nih.govcore.ac.uk The (R)-enantiomer (D-form) is strongly preferred for high-affinity binding. nih.gov

In contrast, hairpin polyamides synthesized with the (S)-enantiomer (L-form) of 2,4-diaminobutyric acid exhibit greatly diminished DNA-binding affinities. nih.gov This decrease is attributed to an unfavorable steric clash between the amino group of the (S)-turn and the floor of the DNA minor groove. nih.gov A comparative study reported that a hairpin with an (S)-2,4-diaminobutyric acid turn binds with a 170-fold reduced affinity compared to its (R)-enantiomer counterpart. acs.org This stark difference underscores the precise stereochemical control required to achieve effective molecular recognition of DNA by these synthetic ligands. core.ac.uk

This compound in the Synthesis of Constrained Dipeptide Analogues

This compound and its derivatives are key starting materials for the synthesis of conformationally constrained dipeptide analogues. These rigid structures are valuable tools in chemical biology for studying protein structure and function. By restricting the rotational freedom of the peptide backbone, these analogues can lock in specific secondary structures.

Cbz-d-2,4-diaminobutyric Acid in Drug Discovery and Medicinal Chemistry Research

Development of Peptide-Based Drugs and Targeted Therapies

The incorporation of non-natural amino acids like Cbz-D-2,4-Diaminobutyric acid into peptide sequences is a key strategy for enhancing their therapeutic properties. The Cbz group provides protection during synthesis, while the D-configuration of the amino acid can confer resistance to enzymatic degradation, a common challenge with peptide-based drugs.

The use of D-enantiomers, such as this compound, is critical in designing peptides that can withstand the action of proteases, thereby increasing their in vivo stability and bioavailability. This enhanced stability is crucial for the development of effective therapeutic peptides. The unique structure of diaminobutyric acid derivatives can also lead to compounds with improved, targeted action for specific medical needs. chemimpex.com

Researchers have utilized derivatives of 2,4-diaminobutyric acid in the synthesis of somatostatin analogs. While some of these analogs displayed low binding affinities for somatostatin receptors, they exhibited potent activity in inhibiting neointima formation in animal models, highlighting their potential in cardiovascular disease. researchgate.net Furthermore, the structural framework of this compound is valuable in creating complex peptides for various therapeutic areas, including oncology and neurology. chemimpex.com

Application in Bioconjugation Processes for Therapeutic Agents

Bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents, is a cornerstone of modern therapeutic development, particularly for targeted therapies. chemimpex.com this compound and its derivatives serve as important components in these processes. chemimpex.com

The presence of multiple functional groups in 2,4-diaminobutyric acid allows for its use as a scaffold in creating multimeric peptide structures. mdpi.com For instance, a 2,4-diaminobutyric acid (Dab) scaffold has been used to combine functionalized monomeric peptides with various linkers to produce multimeric antimicrobial structures. mdpi.com This approach has led to the development of dimers and tetramers of proline-rich antimicrobial peptides with significantly lower minimum inhibitory concentrations (MICs) against bacteria like Pseudomonas aeruginosa. mdpi.com

The versatility of diaminobutyric acid derivatives in bioconjugation extends to their use in attaching peptides to other biomolecules such as proteins and nucleic acids, which is instrumental in designing targeted drug delivery systems and diagnostic tools.

Research on Enzyme Inhibition and Mechanism Studies

This compound and its parent compound, 2,4-diaminobutyric acid (DABA), have been investigated for their roles as enzyme inhibitors, which is a critical area of drug discovery.

2,4-Diaminobutyric acid is recognized as an inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.org By inhibiting GABA-T, DABA leads to an elevation of GABA levels in the brain. wikipedia.orgnih.gov Kinetic studies have shown that DABA acts as a non-linear, non-competitive inhibitor of GABA transaminase activity. nih.gov

Furthermore, DABA has been observed to inhibit the reuptake of GABA, which further contributes to increased extracellular GABA concentrations. wikipedia.orgwikipedia.org This dual mechanism of action makes DABA and its derivatives subjects of interest for their potential anticonvulsant properties, although their neurotoxic potential requires careful consideration. wikipedia.org The inhibition of GABA-T can induce spontaneous GABA efflux from cells through the reversal of GABA transporters. nih.gov

The unique structural properties of this compound make it a valuable component in the design of protease inhibitors. mdpi.com Proteases are a class of enzymes involved in a wide range of physiological and pathological processes, making them important drug targets.

For example, inhibitors based on a Cbz-protected α-methyl-5,5-trans-lactam template, which can be synthesized from 2,4-diaminobutyric acid, have demonstrated low micromolar activity against the human cytomegalovirus (HCMV) protease. researchgate.net These inhibitors are believed to act in a time-dependent and reversible manner by acylating the active site serine residue of the viral enzyme. researchgate.net Additionally, fluorescent substrates containing benzyloxycarbonyl-L-2,4-diaminobutyric acid have been used to achieve high catalytic efficiencies in screening for inhibitors of proteases involved in the blood coagulation cascade, such as thrombin and factor Xa. mdpi.com

The incorporation of this compound into peptides allows for detailed studies of enzyme-substrate and enzyme-inhibitor interactions. The defined stereochemistry and the bulky Cbz group can provide valuable insights into the binding pockets of enzymes.

By creating custom peptides with specific sequences containing this non-natural amino acid, researchers can mimic natural substrates or inhibitors to probe the mechanisms of protein-protein interactions and enzyme activity. This is particularly useful in biochemistry and molecular biology for understanding fundamental biological processes that could be targeted for therapeutic intervention.

Design of Protease Inhibitors

This compound as a Component in Combinatorial Libraries for Lead Compound Identification

Combinatorial chemistry is a powerful tool in drug discovery for generating large collections of compounds, known as libraries, which can be screened for biological activity to identify new lead compounds. google.com5z.com this compound and its derivatives are utilized as building blocks in the synthesis of these libraries. google.comgoogle.com

Investigation of this compound in Antimicrobial Peptide Research

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. mdpi.com Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that often involve interaction with and disruption of microbial cell membranes. mdpi.commdpi.com The effectiveness of many AMPs is linked to their cationic nature, which facilitates interaction with the negatively charged components of bacterial membranes. mdpi.comnih.gov

The use of the D-enantiomer, such as in this compound, is a well-established method to increase the proteolytic stability of peptides. wiley.com Natural proteases typically recognize and cleave peptide bonds between L-amino acids; thus, the introduction of a D-amino acid can render the peptide less susceptible to degradation by host or bacterial proteases, prolonging its therapeutic window.

The benzyloxycarbonyl (Cbz) protecting group on the side chain of D-2,4-diaminobutyric acid is primarily utilized during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. cymitquimica.comspbu.ru It is a stable protecting group that can be selectively removed under specific conditions, allowing for the controlled synthesis of complex peptide sequences. While the final peptide may or may not retain the Cbz group, its presence during synthesis is crucial for achieving the desired peptide with high purity.

A patent for antimicrobial peptides comprising gamma-2,4-diaminobutyric acid residues suggests that modifying peptides with this non-canonical amino acid can reduce cytotoxicity compared to the unmodified parent peptide, thereby improving the therapeutic index. google.com This indicates that the inclusion of Dab, including its D-form, could lead to safer and more effective antimicrobial therapeutics.

Table 1: Investigated Properties of Peptides Containing Diaminobutyric Acid (Dab)

| Feature | Observation | Implication for Cbz-D-Dab |

| Cationic Charge | Substitution of lysine with Dab maintains or enhances positive charge, crucial for antimicrobial activity. mdpi.com | The diamino nature of Cbz-D-Dab contributes a positive charge (after deprotection) to the peptide backbone. |

| Antimicrobial Activity | Peptides with Dab residues show potent activity against multidrug-resistant bacteria. mdpi.com | Incorporation of D-Dab is a strategy to develop potent AMPs. |

| Proteolytic Stability | Incorporation of D-amino acids increases resistance to protease degradation. wiley.com | The D-configuration of Cbz-D-Dab enhances the stability of the resulting peptide. |

| Reduced Cytotoxicity | Modification of peptides with 2,4-diaminobutyric acid can lower toxicity to mammalian cells. google.com | Peptides containing D-Dab may have an improved safety profile. |

| Synthesis | The Cbz group is a stable protecting group used in peptide synthesis. cymitquimica.comspbu.ru | Cbz-D-Dab is a useful building block for the chemical synthesis of modified peptides. |

Potential Applications in Protein Engineering

Protein engineering aims to design new proteins or modify existing ones to enhance their function or introduce novel properties. nih.gov The incorporation of non-natural amino acids is a powerful tool in this field, expanding the chemical diversity available beyond the 20 canonical amino acids. nih.gov

This compound can be utilized in protein engineering for several purposes. The introduction of D-amino acids can confer resistance to proteolysis, a significant advantage for therapeutic proteins that need to remain active in biological systems for extended periods.

Furthermore, the unique side chain of diaminobutyric acid can be used to create specific structural constraints or to introduce new functionalities. For example, conformationally constrained dipeptides have been synthesized using derivatives of 2,4-diaminobutyric acid for incorporation into proteins. nih.gov Such constraints can help to stabilize specific secondary structures, like turns or helices, which can be critical for a protein's biological activity.

The side-chain amino group of diaminobutyric acid (once deprotected from the Cbz group) offers a site for specific chemical modifications or cross-linking. This allows for the creation of protein conjugates, such as pegylated proteins with improved pharmacokinetic profiles, or for the development of proteins with novel binding properties.

While direct, extensive research citing the specific use of this compound in protein engineering is not prevalent in publicly available literature, the principles of using D-amino acids and functionalized non-canonical amino acids are well-established. The rate-limiting enzyme L-2,4-diaminobutyric acid (DABA) aminotransferase (EctB) has been a target for protein engineering to enhance its activity through methods like biosensor-based high-throughput screening. nih.gov This highlights the biological relevance of pathways involving diaminobutyric acid.

Table 2: Potential Roles of this compound in Protein Engineering

| Application Area | Potential Contribution of this compound |

| Enhanced Stability | The D-configuration provides resistance to proteolytic degradation, increasing the protein's half-life. |

| Structural Constraint | Can be used to create lactam-bridged dipeptides or other constrained structures to enforce specific conformations. nih.gov |

| Site-Specific Modification | The side-chain amine (post-deprotection) serves as a handle for conjugation with other molecules (e.g., polymers, labels). |

| Novel Binding Sites | Introduction of a non-canonical side chain can alter the binding specificity and affinity of a protein. |

Biochemical and Biological Research Involving D-2,4-diaminobutyric Acid Derivatives

Studies on Neurotoxicity and Neurological Implications of Diaminobutyric Acid Isomers

The neurotoxic potential of diaminobutyric acid (DABA) isomers has been a subject of considerable scientific investigation, particularly in comparison to other known environmental neurotoxins.

Comparison with β-N-methylamino-L-alanine (BMAA) and other Isomers

Research has drawn direct comparisons between 2,4-diaminobutyric acid (DAB) and β-N-methylamino-L-alanine (BMAA), a neurotoxin linked to neurodegenerative diseases. nih.govresearchgate.netdiva-portal.org BMAA and its isomers, including DAB and N-(2-aminoethyl)glycine (AEG), are produced by various cyanobacteria. researchgate.netresearchgate.net Studies have investigated the relative toxicity of these isomers, yielding complex results.

In primary cortical cultures, the order of toxic potency was found to be AEG > DAB > D-BMAA > L-BMAA, suggesting that isomers other than L-BMAA may be significant, and previously overlooked, contributors to neurotoxicity. nih.gov Another study using a zebrafish larval model identified 2,4-DAB as the most potent toxin among BMAA, AEG, and 2,4-DAB, decreasing larval viability by approximately 50%. nih.gov In contrast, some in vitro studies on human neuroblastoma cells found that 2,4-DAB and BMAA exerted similar levels of toxicity. nih.gov The co-occurrence of these isomers in nature complicates the assessment of BMAA's role in neurodegenerative diseases, as assays for L-BMAA might also detect its isomers. nih.govresearchgate.net

The production of BMAA and DAB in diatoms appears to be correlated, which may suggest common steps in their metabolic pathways. tandfonline.com In many diatom cultures, the concentration of DAB is significantly higher—ranging from 2 to 100 times—than that of BMAA. tandfonline.com

| Isomer | Relative Potency (Primary Cortical Cultures) nih.gov | Effect on Zebrafish Larval Viability nih.gov | Reported Mechanism of Action |

|---|---|---|---|

| N-(2-aminoethyl)glycine (AEG) | Most Potent | 8% decrease | mGluR5 receptor activation, oxidative stress induction nih.govresearchgate.net |

| 2,4-Diaminobutyric acid (DAB) | More potent than BMAA | ~50% decrease (most potent in this model) | NMDA receptor activation, chronic ammonia toxicity nih.govnih.gov |

| β-N-methylamino-D-alanine (D-BMAA) | More potent than L-BMAA | Not specified | Not specified |

| β-N-methylamino-L-alanine (L-BMAA) | Least Potent | 16% decrease | NMDA receptor activation nih.gov |

Role as a Neurotoxin and Potential for Paradoxical Convulsions

D-2,4-diaminobutyric acid is recognized as a neurotoxin. wikipedia.org Its L-isomer, L-2,4-diaminobutyric acid, is a neurolathyrogen that can cause liver damage, which may lead to secondary brain damage. nih.govnih.gov Administration of toxic doses of the L-isomer to rats resulted in hyperirritability, tremors, and convulsions within 12-20 hours. nih.govnih.gov This response is characterized as a chronic ammonia toxicity, distinct from the acute toxicity caused by other amino acids like L-homoarginine or L-lysine. nih.govnih.gov The underlying mechanism is believed to be the inhibition of ammonia utilization in the liver, leading to a prolonged, slight increase in systemic ammonia concentration. nih.gov

Furthermore, DABA acts as an inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor, both of which lead to elevated levels of the inhibitory neurotransmitter GABA. wikipedia.org While this suggests potential anticonvulsant properties, there is also evidence that long-term exposure could paradoxically induce convulsions. wikipedia.org

Research on Amino Acid Metabolism and Related Biochemical Pathways

D-2,4-diaminobutyric acid and its isomers are actively involved in amino acid metabolism. L-2,4-diaminobutyric acid competitively inhibits ornithine carbamoyltransferase, a key enzyme in the urea cycle. nih.gov This inhibition impairs the liver's ability to synthesize urea and utilize ammonia, contributing to the compound's neurotoxicity. nih.govnih.gov

In the bacterium Enterobacter aerogenes, a novel DABA decarboxylase enzyme is responsible for converting L-2,4-diaminobutyric acid into 1,3-diaminopropane, a derivative of polyamine metabolism. nih.gov In the actinobacterium Streptoalloteichus hindustanus, the biosynthesis of an antiviral compound, γ-poly-D-2,4-diaminobutyric acid, involves a specific racemase called PddB. frontiersin.org This enzyme catalyzes the stereoinversion between L- and D-Dab, a crucial step that links to the primary lysine biosynthetic pathway. frontiersin.org

Investigations into Antitumor Effects and Cellular Lysis Mechanisms

L-2,4-diaminobutyric acid (referred to as DAB in these studies) has demonstrated significant antitumor effects against cultured hepatoma and human glioma cells. nih.govresearchgate.net The mechanism of action is considered unique. nih.gov Unlike physiological amino acids, DAB accumulates in malignant cells in a manner that does not appear to follow saturation kinetics. nih.govnih.gov This leads to a massive and unlimited uptake of the amino acid, causing hyperosmosis and subsequent cell lysis. nih.govresearchgate.netnih.gov

This effect is dose- and time-dependent. nih.gov For instance, hepatoma cells were irreversibly damaged after an 8-hour incubation with 8 mmol/L of DAB. nih.gov The destructive effect could be counteracted by the presence of a specific substrate for amino acid transport system A, indicating that this transport system is responsible for the pronounced uptake of DAB into the tumor cells. nih.gov The process creates an energy crisis for the cancer cells as they attempt to restore the sodium gradient disrupted by the massive influx of DAB. nih.gov

| Cell Line | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Hepatoma cells | Irreversible cell damage; dose- and time-dependent. | Unlimited uptake via amino acid transport system A, leading to hyperosmosis, cell lysis, and an energy crisis. | nih.gov |

| Human glioma cells (SKMG-1) | Cytolytic effect observed. | Pronounced concentrated uptake leading to osmotic lysis. | researchgate.net |

Role of D-2,4-Diaminobutyric Acid in Protein Interactions and Enzyme Activity Studies

The unique structure of D-2,4-diaminobutyric acid makes it a valuable tool in studying protein and enzyme functions. ontosight.aichemimpex.com In Streptoalloteichus hindustanus, the enzyme PddB is the first discovered PLP-independent racemase specific to 2,4-diaminobutyric acid. frontiersin.org It employs a thiolate-thiol pair mechanism, using two cysteine residues in its active site to interconvert L-Dab and D-Dab. frontiersin.org The activity of PddB is inhibited by sulfhydryl reagents like HgCl₂ and iodoacetic acid, confirming the role of these cysteine residues. frontiersin.org

As mentioned previously, DABA isomers also interact with key enzymes in neurotransmission and metabolism. The compound inhibits GABA transaminase, preventing the conversion of GABA to glutamate, and also inhibits GABA reuptake. wikipedia.org Additionally, L-2,4-diaminobutyric acid acts as a competitive inhibitor of ornithine carbamoyltransferase in the liver. nih.gov Derivatives of D-2,4-diaminobutyric acid are also synthesized and used in research to explore protein interactions and functions at a molecular level. chemimpex.comchemimpex.com

D-2,4-Diaminobutyric Acid as a Metabolite in Biological Systems (e.g., Escherichia coli)

D-2,4-diaminobutyric acid is recognized as a metabolite in various biological systems, including bacteria. chemicalbook.comnih.gov It is specifically listed as a metabolite found in or produced by Escherichia coli (strain K12, MG1655). nih.gov Research has also identified L-2,4-diaminobutyric acid in the metabolome of uropathogenic E. coli. biorxiv.org

Beyond E. coli, it plays a role in the metabolic pathways of other microorganisms. As detailed earlier, it is a key precursor in the biosynthesis of γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus and is converted to 1,3-diaminopropane in Enterobacter aerogenes. nih.govfrontiersin.org The compound has also been reported in various plants and other organisms. nih.govnih.gov

Future Research Directions and Emerging Applications

Advanced Synthetic Methodologies for Enhanced Stereocontrol and Yields

The synthesis of enantiomerically pure Cbz-D-2,4-diaminobutyric acid remains a key area of research, with a focus on improving efficiency, yield, and stereochemical control. Current efforts are moving beyond classical chemical resolutions, which can be cumbersome and low-yielding, towards more advanced and sustainable approaches. google.com

Enzymatic and chemo-enzymatic methods represent a significant frontier. rsc.org Biocatalytic routes that utilize enzymes like d-aminopeptidases, ω-transaminases, and engineered synthetases offer high enantioselectivity under mild reaction conditions. nih.govrsc.orgmdpi.com A notable development is the use of dynamic kinetic resolution, which can theoretically convert a racemic starting material entirely into the desired stereoisomer, dramatically increasing yields. nih.gov The biosynthesis of poly-d-Dab has shed light on nature's own stereocontrol mechanisms, revealing that a specific racemase generates the d-enantiomer from the L-form, which is then selectively activated and polymerized by a synthetase enzyme. nih.gov This discovery opens avenues for harnessing these enzymes for in vitro synthesis.

| Methodology | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Enzymatic Synthesis (e.g., using ω-transaminase) | Uses enzymes for kinetic resolution or asymmetric synthesis. | High enantiomeric purity (>99% ee); mild reaction conditions. | Enzyme stability and availability; potential for product inhibition. | rsc.orgnih.gov |

| Biosynthesis Pathway Reconstruction | Utilizes racemase and synthetase enzymes identified from bacteria. | Governed by highly selective adenylation activity for the D-amino acid. | Requires genetic engineering and heterologous expression of enzymes. | nih.gov |

| Chemical Synthesis from D-Homoserine | Multi-step chemical conversion. | Starts from a defined chiral pool; suitable for solid-phase synthesis precursors. | Can involve multiple protection/deprotection steps, potentially lowering overall yield. | tandfonline.com |

| Hofmann Rearrangement of Cbz-D-Glutamine | Degradation of the amide bond using reagents like iodosobenzene diacetate. | Utilizes a common amino acid derivative as a starting material. | Can result in low yields and require harsh reagents. | google.comresearchgate.net |

Exploration of Novel Protecting Group Strategies

The presence of two distinct amine functionalities (α and γ) in 2,4-diaminobutyric acid necessitates a sophisticated and orthogonal protecting group strategy for its use in sequential chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). issuu.com While the benzyloxycarbonyl (Cbz) group is a well-established protecting group, research is focused on developing novel groups and strategies that offer greater flexibility, milder deprotection conditions, and compatibility with a wider range of synthetic targets. researchgate.netmdpi.com

A key challenge is the selective protection of the side-chain (γ) amine while the α-amine is protected by a temporary group like Fmoc or Boc. researchgate.net The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group has emerged as a useful orthogonal protecting group for the side-chain amine of Dab residues. escholarship.org Its removal is achieved under very specific and mild conditions using a dilute solution of hydrazine in DMF, leaving other protecting groups like Fmoc, Boc, and Cbz intact. escholarship.org

Another innovative approach involves the use of the bulky 9-phenylfluorenyl (PhFl) protecting group. acs.org The steric hindrance provided by the PhFl group on the α-amine allows for various chemical manipulations to be performed on the side chain without affecting the α-position. acs.org This strategy has been successfully used to synthesize novel β,β-dimethyl-d-2,4-diaminobutyric acid derivatives, demonstrating the potential for creating complex, sterically hindered amino acid building blocks. acs.org The development of such strategies is crucial for expanding the chemical diversity of peptides and peptidomimetics. ug.edu.pl

| Protecting Group | Typically Protects | Removal Conditions | Key Features | References |

|---|---|---|---|---|

| Benzyloxycarbonyl (Cbz) | α- or γ-Amine | Catalytic hydrogenation (e.g., H₂/Pd-C); strong acids (HBr/AcOH). | Stable to mild acid/base; classic protecting group. | researchgate.netmdpi.com |

| tert-Butoxycarbonyl (Boc) | α- or γ-Amine | Strong acids (e.g., Trifluoroacetic acid - TFA). | Commonly used in Boc/Bn SPPS; orthogonal to Fmoc. | researchgate.netchemimpex.com |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amine | Base (e.g., 20% piperidine in DMF). | Standard for Fmoc/tBu SPPS; orthogonal to Boc and Cbz. | tandfonline.comresearchgate.net |

| ivDde | γ-Amine (Side Chain) | 2-5% Hydrazine in DMF. | Orthogonal to both Fmoc and Boc strategies, allowing for selective side-chain modification on-resin. | escholarship.org |

| 9-Phenylfluorenyl (PhFl) | α-Amine | Mild acid. | Bulky group that provides steric shielding for side-chain manipulations. | acs.org |

Expansion of Peptidomimetic Scaffolds Utilizing this compound

The incorporation of this compound and its derivatives into peptides is a powerful strategy for creating peptidomimetics with enhanced structural and functional properties. The D-configuration provides resistance to proteolytic degradation, while the di-amino functionality allows for the creation of unique molecular architectures. mdpi.com

A significant application is the use of (R)-2,4-diaminobutyric acid as a "turn" unit in hairpin polyamide structures. researchgate.netnih.gov These molecules are designed to bind with high affinity and specificity to the minor groove of DNA. nih.gov Replacing the standard γ-aminobutyric acid turn with (R)-2,4-diaminobutyric acid has been shown to increase DNA-binding affinity approximately 15-fold in some contexts. nih.gov This demonstrates the critical role of the D-Dab scaffold in pre-organizing the polyamide arms for optimal interaction with the DNA target.

Furthermore, D-Dab is used to construct conformationally constrained cyclic dipeptides. nih.gov For example, Nα-Boc protected 2,4-diaminobutyric acid can be cyclized to form a five-membered lactam ring, which serves as a rigid scaffold for further synthetic elaboration. nih.gov Such constrained structures are invaluable for studying structure-activity relationships and designing molecules with improved pharmacological profiles. The compound is also a component in potent β-hairpin peptidomimetics, such as the antimicrobial POL7001, which was optimized from an earlier hit compound and shows activity against Pseudomonas aeruginosa. mdpi.com

| Scaffold Type | Role of D-Dab | Application/Target | References |

|---|---|---|---|

| Hairpin Polyamide | Provides an α-amino-γ-turn unit connecting two peptide arms. | Binds to the minor groove of DNA to interfere with transcription factor binding. | researchgate.netnih.gov |

| Cyclic Dipeptide | Forms a constrained 5-membered lactam ring. | Creates conformationally restricted analogues for protein incorporation or as therapeutic leads. | nih.gov |

| β-Hairpin Mimetic (e.g., POL7001) | Incorporated into the peptide sequence to enhance structure and activity. | Antimicrobial agents targeting bacteria like Pseudomonas aeruginosa. | mdpi.com |

Targeted Drug Delivery Systems Employing this compound Conjugates

The unique bifunctional nature of 2,4-diaminobutyric acid makes it an attractive scaffold for the construction of targeted drug delivery systems. The two amine groups provide handles for conjugating both targeting moieties and therapeutic payloads, leading to the development of sophisticated peptide-drug conjugates (PDCs). mdpi.comfrontiersin.org

One emerging strategy is the use of a 2,4-diaminobutyric acid (Dab) scaffold to create multimeric structures. mdpi.com By attaching multiple copies of a peptide or drug to a central Dab core, researchers can increase the local concentration of the therapeutic agent, potentially enhancing its efficacy. This approach has been used to create multimeric antimicrobial peptides with significantly improved activity. mdpi.com

Furthermore, the incorporation of D-Dab into peptidic carriers can improve their stability and pharmacokinetic properties. As a non-canonical amino acid, it helps protect the peptide from rapid degradation by proteases in the body. This increased stability, combined with the ability to conjugate to targeting ligands, makes D-Dab-containing peptides promising vehicles for delivering drugs specifically to diseased tissues, such as tumors, thereby minimizing off-target toxicity. frontiersin.orgchemimpex.com

Elucidation of Specific Receptor Interactions and Pharmacological Profiles

The defined stereochemistry of this compound is being exploited to design highly specific ligands for biological receptors, leading to the development of novel therapeutics with precise mechanisms of action.

A prominent example is in the field of gene regulation, where hairpin polyamides containing an (R)-2,4-diaminobutyric acid turn unit are designed to recognize specific DNA sequences. researchgate.netnih.gov These molecules bind to the androgen response element (ARE) in the DNA minor groove, effectively blocking the binding of the androgen receptor protein. This interference with transcription factor-DNA interaction has been shown to inhibit androgen receptor-mediated gene expression in cell culture, presenting a novel strategy for treating prostate cancer. researchgate.net

In another therapeutic area, dipeptide amides containing D-Dbu have been synthesized and evaluated as inhibitors of nitric oxide synthase (NOS) isoforms. tandfonline.com Specifically, compounds like D-Dbu-D-ArgNo2-NH₂ were found to be modest inhibitors of neuronal NOS (nNOS) while showing poor inhibition of other isoforms. tandfonline.com This research allows for the development of hypotheses regarding the binding modes within the enzyme's active site and guides the design of more potent and selective inhibitors for treating neurological disorders associated with nNOS overproduction. tandfonline.comchemimpex.com The compound has also been used as a template for designing mechanism-based inhibitors of viral proteases, such as the human cytomegalovirus (HCMV) protease. researchgate.net

| Derivative/Scaffold | Molecular Target | Pharmacological Effect/Profile | References |

|---|---|---|---|

| Hairpin Polyamide with (R)-Dab Turn | DNA Minor Groove (Androgen Response Element) | Inhibits androgen receptor-mediated gene expression. Potential anti-cancer agent. | researchgate.netnih.gov |

| Dipeptide Amides (e.g., D-Dbu-D-ArgNo2-NH₂) | Neuronal Nitric Oxide Synthase (nNOS) | Modest and selective inhibition of nNOS. | tandfonline.com |

| Pyrrolidine-5,5-trans-lactam from D-Dab | Human Cytomegalovirus (HCMV) Protease | Acts as a template for mechanism-based inhibitors of the viral enzyme. | researchgate.net |

Development of this compound-Containing Biomarkers and Probes

The application of this compound and its derivatives is expanding into the realm of diagnostics and biochemical research through the design of specialized biomarkers and molecular probes. chemimpex.com

A significant area of development is the creation of activity-based probes (ABPs). These are powerful tools used to study enzyme function directly in complex biological systems. ABPs containing non-canonical amino acids like 2,4-diaminobutyric acid can be designed to covalently bind to the active site of a specific enzyme, such as a protease. mdpi.com By including a reporter tag (e.g., a fluorescent dye or biotin) on the probe, researchers can detect, quantify, and identify target enzymes in biological samples, providing valuable information on their activity in health and disease. mdpi.com

In addition to functional probes, there is potential for D-Dab-containing molecules to serve as components in diagnostic assays. chemimpex.com Their unique structure can be recognized by specific antibodies or incorporated into synthetic antigens, enabling the development of sensitive and specific tests for detecting biomarkers related to various diseases. chemimpex.com While 2,4-diaminobutyric acid itself has been noted as a potential biomarker for the consumption of certain foods like milk, its synthetic derivatives are being engineered for more targeted diagnostic applications. hmdb.ca

Q & A

Q. What are the established synthetic routes for Cbz-D-2,4-Diaminobutyric acid, and how can purity be optimized during synthesis?

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the α-amino group of D-2,4-diaminobutyric acid. Key steps include selective protection of the α-amine using benzyl chloroformate (Cbz-Cl) under basic conditions, followed by purification via recrystallization or reverse-phase HPLC. To optimize purity, monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS). Storage at 2–8°C in anhydrous conditions is critical to prevent decomposition .

Q. How can researchers confirm the stereochemical configuration of this compound?

Chiral HPLC or capillary electrophoresis with a chiral stationary phase is recommended to distinguish the D- and L-enantiomers. Comparative analysis with commercially available L-2,4-diaminobutyric acid (CAS 1758-80-1) can validate enantiomeric purity. Circular dichroism (CD) spectroscopy may also provide secondary confirmation of the D-configuration .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction liquid chromatography (HILIC) column is effective for separating polar diamino acids. Pre-column derivatization with dansyl chloride or o-phthalaldehyde enhances detection sensitivity. Ensure method validation includes spike-recovery tests in relevant biological fluids (e.g., plasma, cerebrospinal fluid) to account for matrix effects .

Advanced Research Questions

Q. What experimental designs are appropriate to investigate the role of this compound in modulating GABAergic systems?

As a derivative of 2,4-diaminobutyric acid (a weak GABA transaminase inhibitor with IC >500 μM), this compound may interact with GABA metabolism. Design in vitro assays using purified GABA transaminase and synaptic vesicles to measure GABA accumulation via fluorometric or radiometric methods. Include positive controls (e.g., vigabatrin) and negative controls (unprotected D-2,4-diaminobutyric acid) to assess the impact of the Cbz group on inhibitory activity .

Q. How does this compound influence DNA stability in prebiotic or nucleic acid-interaction studies?

Molecular dynamics simulations and thermal denaturation assays (UV-Vis monitoring at 260 nm) can evaluate its binding to DNA duplexes. Studies on related compounds (e.g., L-2,4-diaminobutyric acid) show that basic diamino acids reduce the stability gap between AT- and GC-rich DNA sequences by neutralizing phosphate charges. Compare results with arginine or lysine to determine sequence-specific effects .

Q. What strategies mitigate cross-reactivity issues when using immunoassays to study this compound in biological samples?

Cross-reactivity with structurally similar compounds (e.g., DL-2,4-diaminobutyric acid, γ-aminobutyric acid) is a known challenge. Employ orthogonal methods such as LC-MS/MS to validate ELISA results. If cross-reactivity exceeds 0.01% (as seen in some assays), pre-treat samples with solid-phase extraction or immunoaffinity columns to isolate the target analyte .

Q. How can contradictory data on the antitumor activity of diamino acids be resolved in preclinical models?

Discrepancies may arise from differences in cell permeability, metabolic stability, or model systems. Use isogenic cell lines with varying expression of GABA transaminase or amino acid transporters to isolate mechanism-specific effects. In vivo studies should include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and compare tumor growth inhibition between Cbz-protected and unprotected analogs .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten